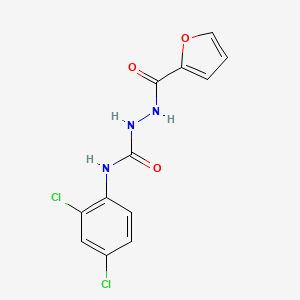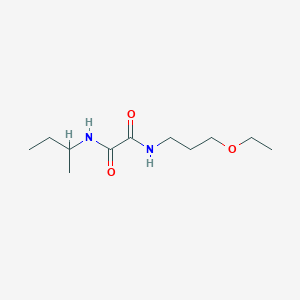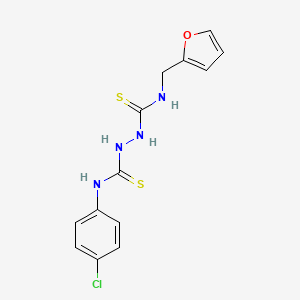
N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide
Descripción general
Descripción
N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide, also known as NPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NPC belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide has been shown to inhibit the growth of bacteria and fungi by interfering with their cell membrane synthesis. In cancer cells, N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide has been found to induce apoptosis, or programmed cell death, by activating caspase enzymes. N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide has also been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, leading to its potential as an antidepressant and anxiolytic agent.
Biochemical and Physiological Effects
N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide has also been found to have antioxidant properties, which may contribute to its potential as a neuroprotective agent. In addition, N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide has been shown to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide is its ease of synthesis, which makes it readily available for laboratory experiments. N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide has also been found to have good solubility in various solvents, making it suitable for use in different experimental conditions. However, one limitation of N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide is its low stability under acidic conditions, which may affect its performance in some experiments.
Direcciones Futuras
There are several potential future directions for the research on N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide has also been investigated for its potential as a neuroprotective agent, and further studies are needed to explore its efficacy in treating neurodegenerative diseases. In addition, the development of new derivatives of N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide with improved pharmacological properties may lead to the discovery of new therapeutic agents.
Conclusion
In conclusion, N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide is a chemical compound that has shown promising results in various scientific research studies. Its ease of synthesis, low toxicity profile, and diverse pharmacological activities make it a promising candidate for further research. Although the exact mechanism of action of N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide is not fully understood, its potential as an antibacterial, antifungal, anticancer, and neuroprotective agent makes it a valuable compound for scientific research.
Aplicaciones Científicas De Investigación
N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide has shown promising results in various scientific research studies. It has been investigated for its potential as an antibacterial, antifungal, and anticancer agent. N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide has also been studied for its effects on the central nervous system, including its potential as an antidepressant and anxiolytic agent.
Propiedades
IUPAC Name |
N-(4-nitrophenyl)-4-propylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-2-7-16-8-10-17(11-9-16)14(21)15-12-3-5-13(6-4-12)18(19)20/h3-6H,2,7-11H2,1H3,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHFHNVWLWSBGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)-4-propylpiperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[({[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4115351.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4115354.png)

![2-{4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B4115372.png)

![2-[(4-tert-butylphenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4115382.png)
![methyl 1-[2-(2,4-dimethylphenyl)-1-hydroxy-2-oxoethyl]cyclohexanecarboxylate](/img/structure/B4115392.png)

![N-[1-(4-methoxyphenyl)ethyl]-N'-1-naphthylthiourea](/img/structure/B4115398.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1-naphthylpropanamide](/img/structure/B4115404.png)
![N-(2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4115418.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4115430.png)
![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-isobutylhydrazinecarbothioamide](/img/structure/B4115433.png)
![methyl 6-methyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4115441.png)